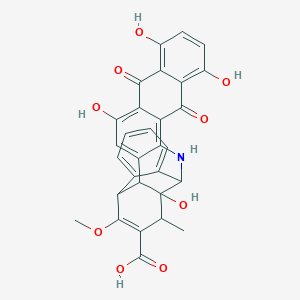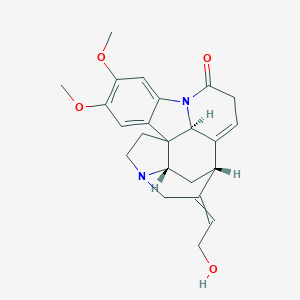![molecular formula C19H20N2O3 B236622 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FLIVO, is a fluorescent probe used in scientific research to detect apoptosis, a process of programmed cell death. FLIVO is a small molecule that specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway.
作用機序
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway. Caspases cleave specific protein substrates that lead to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide binds to the activated caspases and becomes fluorescent, allowing for visualization and quantification of apoptotic cells.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in various biological systems, including cancer cells, primary cells, and animal models, without any adverse effects. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide does not affect the activity of caspases or alter the apoptotic pathway.
実験室実験の利点と制限
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is also easy to use and can be applied to various biological systems. However, N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has some limitations, including its specificity for activated caspases, which may not be present in all apoptotic pathways. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide also requires the use of fluorescence microscopy, which may not be available in all laboratories.
将来の方向性
For N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide research include the development of more specific and sensitive probes for detecting apoptosis. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to provide a more comprehensive understanding of apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used to study the role of apoptosis in aging and age-related diseases.
合成法
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is synthesized by a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-phenol to form 2-(3-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
科学的研究の応用
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is used as a tool to visualize and quantify apoptosis in various biological systems, including cells, tissues, and animals. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in cancer research to study the efficacy of chemotherapy drugs, radiation therapy, and immunotherapy. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has also been used in neuroscience research to study neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo.
特性
製品名 |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)9-18(22)20-14-7-8-17-16(11-14)21-19(24-17)13-5-4-6-15(10-13)23-3/h4-8,10-12H,9H2,1-3H3,(H,20,22) |
InChIキー |
DBKLJOJRFOJYAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |
正規SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)